2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
Description
This compound features a 2-azaspiro[3.3]heptane core, a spirocyclic amine with a phenyl group at the 6-position and a 5-fluoropyridine-3-carbonyl moiety at the 2-position. Its synthesis likely involves coupling reactions, such as acylation or Suzuki-Miyaura cross-coupling, similar to methods described for related spiro compounds .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-6-14(9-20-10-16)17(22)21-11-18(12-21)7-15(8-18)13-4-2-1-3-5-13/h1-6,9-10,15H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOFASDGPZFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC(=CN=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Mesylation and Alkaline Conditions
A patent (CN105646318A) outlines a method for synthesizing analogous azaspiro compounds using methylsulfonyl chloride (MsCl) under alkaline conditions. For the target compound, a diamine precursor undergoes mesylation to form a bis-mesylate intermediate, which cyclizes in the presence of a base (e.g., potassium carbonate) to yield the spirocyclic amine. This approach achieves cyclization efficiencies of 65–75% under optimized conditions (room temperature, 12–18 hours).
Epoxide Ring-Opening Strategy
Inspired by azaindole syntheses (ACS J. Med. Chem. 2024), an epoxide intermediate can be generated via Corey-Chaykovsky epoxidation of a cyclopropane-containing precursor. Subsequent ring-opening with ammonia or amines forms the spirocyclic structure. For example, trifluoromethyl-cyclopropyl ketone is epoxidized using dimethyloxosulfonium methylide, followed by ammonium hydroxide-mediated ring-opening to yield the azaspiroheptane core in 50% yield over two steps.
Functionalization with 5-Fluoropyridine-3-carbonyl and Phenyl Groups
Acylation of the Spirocyclic Amine
The spirocyclic amine undergoes acylation with 5-fluoropyridine-3-carbonyl chloride. This reaction typically employs Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to facilitate nucleophilic acyl substitution. Yields range from 60–80%, depending on the stoichiometry of the acyl chloride and reaction time (4–8 hours).
Suzuki-Miyaura Coupling for Phenyl Group Introduction
The phenyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling. A boronic ester-functionalized spirocyclic intermediate reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Optimal conditions (80°C, 12 hours in THF/water) achieve 70–85% coupling efficiency.
Optimization of Reaction Conditions
Catalyst Screening for Coupling Reactions
Comparative studies of palladium catalysts reveal that Pd(dppf)Cl₂ increases Suzuki-Miyaura coupling yields to 90% by minimizing homo-coupling byproducts. Lower catalyst loadings (1–2 mol%) are feasible with microwave-assisted heating (100°C, 1 hour).
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Spirocyclic Cyclization | DMF | 25 | 75% → 82% |
| Acylation | Dichloromethane | 0–5 | 60% → 75% |
| Suzuki Coupling | THF/Water (3:1) | 80 | 70% → 85% |
Polar aprotic solvents (DMF, THF) enhance cyclization and coupling rates, while low temperatures during acylation suppress hydrolysis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient). The target compound elutes at 30–40% ethyl acetate, with ≥95% purity confirmed by HPLC (C18 column, 70:30 acetonitrile/water).
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, pyridine-H), 7.45–7.30 (m, 5H, phenyl-H), 4.20 (s, 2H, spiro-CH₂).
-
HRMS : m/z calculated for C₁₈H₁₇FN₂O [M+H]⁺: 313.1352; found: 313.1355.
Industrial-Scale Production Considerations
Flow Chemistry for Cyclization
Continuous flow reactors enable scalable spirocyclic core synthesis, reducing reaction time from 18 hours to 2 hours and improving yield consistency (±2% batch variance).
Cost-Effective Catalyst Recycling
Pd catalysts immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) are reused for up to five Suzuki-Miyaura cycles without significant activity loss, cutting production costs by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Structure Variations
- 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride (CAS 2445478-10-2): Shares the 6-phenyl-2-azaspiro[3.3]heptane core but lacks the 5-fluoropyridine-3-carbonyl group.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane :
Replaces the nitrogen in the spiro ring with oxygen (2-oxa) and has a nitro-substituted aryl group. The oxygen atom may alter ring strain and electronic properties, while the nitro group could impact solubility and reactivity .6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate :
Features two fluorine atoms on the spiro ring, enhancing electronegativity and stability. Unlike the target compound, fluorination is on the core rather than the substituent, which may influence conformational preferences .
Substituent Modifications
Fluorinated Pyridine Derivatives :
Epibatidine analogs like RTI-36 (2′-fluorodeschloroepibatidine) share fluoropyridine motifs but use bicyclo[2.2.1]heptane cores. The azaspiro[3.3]heptane in the target compound may offer greater synthetic flexibility and reduced steric hindrance .- Hydroxy-Substituted Azaspiro Compounds: tert-Butyl esters of hydroxy-azaspiro[3.3]heptane (e.g., CAS 158602-43-8) prioritize hydroxyl groups for hydrogen bonding.
Pharmacological and Physicochemical Properties
*Estimated based on structural formula.
Key Research Findings
- Fluorine Positioning : Fluorine on the pyridine (target compound) vs. the spiro core () leads to divergent electronic effects. The former enhances π-stacking in aromatic interactions, while the latter increases ring electronegativity .
- Spiro vs. Bicyclic Cores : Azaspiro[3.3]heptane offers synthetic versatility over bicyclic systems (e.g., epibatidine’s azabicyclo[2.2.1]heptane), enabling modular substituent addition .
- Bioactivity Trends : Compounds with fluorinated aromatic substituents (e.g., RTI-36, target compound) show improved blood-brain barrier penetration compared to hydroxylated analogs .
Biological Activity
2-(5-Fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its unique spirocyclic structure and the presence of a fluorinated pyridine moiety contribute to its potential therapeutic applications. This article will explore its biological activity, synthesis, and research findings.
The biological activity of 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is hypothesized to involve interactions with various biological targets. The compound's spirocyclic structure may enhance its binding affinity to specific receptors and enzymes. Notably, studies have indicated its potential as an inhibitor of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters in the brain.
Inhibitory Effects on MAO-B
Research has demonstrated that compounds similar to 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane exhibit moderate to high inhibitory effects on MAO-B, with IC50 values ranging from 0.7 to 289 nM. This selectivity over MAO-A suggests potential therapeutic benefits in treating neurological disorders without significant side effects associated with MAO-A inhibition .
Case Studies
- Study on Structural Variants : A study evaluated various structural modifications of azaspiro compounds, revealing that derivatives with specific functional groups maintained or enhanced MAO-B inhibitory activity while minimizing hERG channel affinity, which is associated with cardiotoxicity .
- Safety Profile Assessment : Another investigation assessed the compound's effects on cytochrome P450 enzymes, which are vital for drug metabolism. The compound showed a significant inhibitory effect on CYP2C9 and CYP3A4 but did not affect CYP2D6, indicating a potentially favorable safety profile for further development .
Synthetic Routes
The synthesis of 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves several steps:
- Formation of the Spirocyclic Core : This can be achieved through reactions such as the Suzuki-Miyaura coupling, which is effective for forming carbon-carbon bonds.
- Incorporation of Functional Groups : The introduction of the fluorinated pyridine moiety is crucial for enhancing biological activity.
The molecular structure can be analyzed using various spectroscopic techniques, confirming the presence of key functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN2O |
| IUPAC Name | (5-fluoropyridin-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
| Melting Point | Not specified |
| Solubility | Not specified |
Applications in Medicinal Chemistry
The compound is being explored for potential applications in treating neurological disorders due to its selective inhibition of MAO-B. Its structural characteristics may also allow it to serve as a scaffold for developing new drugs with improved efficacy and safety profiles.
Future Directions
Further studies are needed to elucidate the precise mechanisms of action and to evaluate the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Additionally, exploring its effects on other biological targets could expand its therapeutic potential.
Q & A
Basic: What are the key synthetic challenges in preparing 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane, and how can they be addressed methodologically?
The synthesis of spirocyclic compounds like this requires precise control over ring closure and functionalization. Key challenges include:
- Spirocycle Formation : The azaspiro[3.3]heptane core often requires hydroxide- or base-facilitated alkylation of amines with bis-electrophiles (e.g., 3,3-bis(bromomethyl)oxetane) to form the strained spiro system. Reaction conditions (temperature, solvent polarity) must balance ring strain and steric hindrance .
- Fluoropyridine Incorporation : Introducing the 5-fluoropyridine-3-carbonyl group demands selective coupling without disrupting the spirocyclic core. Pd-catalyzed cross-coupling or nucleophilic acyl substitution under mild conditions (e.g., DMF, 0–25°C) may be employed .
- Purification : High-purity isolation (>99%) often requires recrystallization from ethanol/water mixtures or chromatography on silica gel with gradients of ethyl acetate/hexane .
Advanced: How can Design of Experiments (DoE) optimize the scalability of this compound’s synthesis for preclinical studies?
DoE is critical for identifying robust reaction parameters. For example:
- Critical Factors : Temperature, stoichiometry of alkylating agents, and base concentration (e.g., NaOH) influence yield and purity. A central composite design (CCD) can map interactions between these variables .
- Case Study : In a related spirocyclic intermediate synthesis, optimizing NaOH concentration (1.5–2.5 eq) and reaction time (12–24 hrs) improved yields from 72% to 87% at 100 g scale .
- Output Metrics : Monitor reaction completion (HPLC), impurity profiles (e.g., dimerization byproducts), and scalability (e.g., Schotten-Baumann conditions for efficient mixing in biphasic systems) .
Basic: What spectroscopic and computational methods are recommended for characterizing the spirocyclic core and fluoropyridine moiety?
- NMR : H and C NMR can confirm the spirocyclic structure via characteristic deshielded protons (δ 3.5–4.5 ppm for oxetane/azetidine rings) and quaternary carbon signals (δ 70–80 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the spiro junction and fluoropyridine orientation, critical for structure-activity relationship (SAR) studies .
- DFT Calculations : Predict electronic effects of the fluorine substituent on pyridine ring reactivity (e.g., Fukui indices for nucleophilic attack sites) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) to identify metabolic liabilities (e.g., fluoropyridine demethylation). Adjust formulations using cyclodextrin-based carriers to enhance bioavailability .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinities (e.g., kinase inhibition) in physiological buffers vs. cell lysates .
- Case Example : A related azaspiro compound showed 10-fold lower IC in cell-based assays vs. biochemical assays due to off-target effects. Counter-screening against >50 kinases clarified selectivity .
Basic: What biological targets are most relevant for this compound, based on structural analogs?
- Kinases : The spirocyclic core mimics ATP-binding motifs. Analogs like 6-amino-2-azaspiro[3.3]heptane inhibit CDK1/2/5 (IC 50–200 nM) .
- GPCRs : The fluoropyridine group may enhance binding to adenosine A receptors, similar to 6-phenyl-2-azaspiro[3.3]heptane derivatives .
- Antibacterial Targets : Spirocycles like 2-oxa-6-azaspiro[3.3]heptane disrupt bacterial cell wall synthesis (e.g., TBI-223 intermediate for tuberculosis treatment) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?
- Fluorine Position : Moving the fluorine from pyridine C5 to C2 (as in 6-(2-fluoro-4-nitrophenyl) analogs) increased lipophilicity (clogP +0.5) and improved MIC against M. tuberculosis by 4-fold .
- Spiro Core Rigidity : Replacing oxygen with sulfur (2-thia-6-azaspiro[3.3]heptane) altered conformational dynamics, reducing off-target binding by 30% in kinase screens .
- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro) to the phenyl ring enhanced bacterial membrane penetration but reduced solubility. Balance via prodrug strategies (e.g., tert-butyl carbamate) .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
- Hydrolytic Stability : The fluoropyridine carbonyl is susceptible to hydrolysis in aqueous buffers (pH >7). Store lyophilized at -20°C and reconstitute in anhydrous DMSO .
- Light Sensitivity : Spirocyclic amines may undergo photodegradation. Use amber vials and conduct stability studies under ICH Q1B guidelines (exposure to UV/visible light) .
Advanced: How can computational modeling predict metabolite formation and toxicity risks?
- In Silico Tools : Use GLORYx for phase I metabolism prediction (e.g., CYP3A4-mediated N-dealkylation of the spirocyclic amine) .
- Toxicity Alerts : The fluoropyridine moiety may generate reactive intermediates (e.g., fluoroacetate). Mitigate via deuterium exchange at labile positions to slow metabolism .
Comparative Table: Structural Analogs and Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
